Pentanal, 5,5-dimethoxy-2-methyl-
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Overview
Description
Pentanal, 5,5-dimethoxy-2-methyl- is an organic compound belonging to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) attached to a pentane chain with two methoxy groups (-OCH3) and a methyl group (-CH3) at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanal, 5,5-dimethoxy-2-methyl- can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with appropriate reagents under controlled conditions. The reaction typically requires a catalyst, such as iron (III) chloride, and is carried out in an aqueous medium . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the desired product .
Industrial Production Methods
Industrial production of Pentanal, 5,5-dimethoxy-2-methyl- often involves large-scale synthesis using readily available raw materials. The process may include steps such as Friedel-Crafts reactions, reduction, and purification to obtain the final product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pentanal, 5,5-dimethoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Pentanal, 5,5-dimethoxy-2-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of Pentanal, 5,5-dimethoxy-2-methyl- involves its interaction with specific molecular targets. The compound can form hemiacetals and acetals through reactions with alcohols, which are important in various biochemical pathways . Additionally, it may target proteins such as cAMP-dependent protein kinase catalytic subunit alpha, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pentanal: A simple aldehyde with a similar carbon chain but without methoxy and methyl groups.
2-Methylpentanal: Similar structure but lacks the methoxy groups.
5,5-Dimethoxy-2-pentanone: Contains methoxy groups but has a ketone functional group instead of an aldehyde.
Uniqueness
Pentanal, 5,5-dimethoxy-2-methyl- is unique due to the presence of both methoxy and methyl groups, which impart distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications in synthesis and research .
Properties
CAS No. |
62839-30-9 |
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Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
5,5-dimethoxy-2-methylpentanal |
InChI |
InChI=1S/C8H16O3/c1-7(6-9)4-5-8(10-2)11-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
YPESUCHPHXDUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(OC)OC)C=O |
Origin of Product |
United States |
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